
Trichlorotris(tetrahydrofuran)molybdenum(III)
Overview
Description
Trichlorotris(tetrahydrofuran)molybdenum(III) is a coordination complex with the formula MoCl3(THF)3. It is a widely used starting material for the synthesis of various molybdenum compounds. The compound is known for its beige crystalline appearance and its tendency to deteriorate upon exposure to the laboratory atmosphere .
Mechanism of Action
Target of Action
Trichlorotris(tetrahydrofuran)molybdenum(III), also known as MoCl3(THF)3, primarily targets tertiary phosphines (PR3, R = alkyl or aryl) in its reactions . These phosphines play a crucial role in the formation of various molybdenum complexes .
Mode of Action
MoCl3(THF)3 interacts with its targets (tertiary phosphines) to yield different molybdenum complexes depending on the size of R, the alkyl or aryl group attached to the phosphine . The resulting complexes include [MoCl3(PR3)3], [MoCl3(thf)(PR3)2], or [MoCl3(thf)2(PR3)] (thf = tetrahydrofuran) .
Biochemical Pathways
The synthesis of MoCl3(THF)3 involves a reductive procedure in three steps starting from MoCl5 . This process is a part of the broader biochemical pathway involved in the synthesis of a wide range of molybdenum compounds .
Result of Action
The interaction of MoCl3(THF)3 with tertiary phosphines results in the formation of various molybdenum complexes . These complexes have potential applications in various chemical reactions and processes.
Action Environment
The action of MoCl3(THF)3 is influenced by several environmental factors. For instance, the presence of nitrogen is necessary for the formation of molybdenum (0) complexes . Additionally, the choice of solvent is crucial, as certain solvents like THF can lead to acid-catalysed ring opening polymerization due to the powerful Lewis acidic properties of the precursor .
Biochemical Analysis
Biochemical Properties
Trichlorotris(tetrahydrofuran)molybdenum(III) is known to interact with tertiary phosphines (PR3, R = alkyl or aryl) to yield various complexes depending on the size of R . The nature of these interactions involves the formation of different complexes, such as [MoCl3(PR3)3], [MoCl3(thf)(PR3)2], or [MoCl3(thf)2(PR3)] (thf = tetrahydrofuran) .
Molecular Mechanism
The molecular mechanism of action of Trichlorotris(tetrahydrofuran)molybdenum(III) involves its interaction with tertiary phosphines to form various complexes . This includes binding interactions with biomolecules, potential enzyme inhibition or activation, and possible changes in gene expression.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trichlorotris(tetrahydrofuran)molybdenum(III) typically involves a reductive procedure starting from molybdenum pentachloride (MoCl5). The process can be summarized in three main steps :
Reduction of MoCl5: MoCl5 is reduced in acetonitrile to form MoCl4(MeCN)2.
Substitution with Tetrahydrofuran: The nitrile ligands in MoCl4(MeCN)2 are replaced with tetrahydrofuran (THF) to form MoCl4(THF)2.
Final Reduction: The final reduction step involves the use of metallic tin to produce Trichlorotris(tetrahydrofuran)molybdenum(III).
Industrial Production Methods
While the laboratory synthesis of Trichlorotris(tetrahydrofuran)molybdenum(III) is well-documented, industrial production methods are less commonly detailed in the literature. the principles of the synthetic route can be scaled up for industrial applications, ensuring the production of high-purity compounds for various uses .
Chemical Reactions Analysis
Types of Reactions
Trichlorotris(tetrahydrofuran)molybdenum(III) undergoes several types of chemical reactions, including:
Substitution Reactions: The complex reacts with tertiary phosphines (PR3, where R is an alkyl or aryl group) to yield various substituted products such as [MoCl3(PR3)3], [MoCl3(THF)(PR3)2], or [MoCl3(THF)2(PR3)].
Reduction Reactions: In the presence of magnesium or sodium amalgam and nitrogen, the complex can be reduced to form molybdenum(0) complexes.
Common Reagents and Conditions
Tertiary Phosphines: Used in substitution reactions to form various molybdenum-phosphine complexes.
Magnesium or Sodium Amalgam: Used in reduction reactions to produce molybdenum(0) complexes.
Major Products Formed
Molybdenum-Phosphine Complexes: Examples include [Mo(N2)2(PMe2Ph)4], [Mo(N2)2(Ph2PCH2CH2PPh2)2], and [Mo(PH2Ph)6].
Scientific Research Applications
Trichlorotris(tetrahydrofuran)molybdenum(III) is widely used in scientific research due to its versatility as a starting material for synthesizing various molybdenum compounds. Its applications span multiple fields, including:
Chemistry: Used in the synthesis of molybdenum complexes for catalysis and material science.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Industry: Utilized in the production of high-purity molybdenum compounds for various industrial applications.
Comparison with Similar Compounds
Trichlorotris(tetrahydrofuran)molybdenum(III) can be compared with other molybdenum(III) and molybdenum(IV) chloride complexes, such as:
Tetrachlorobis(diethyl ether)molybdenum(IV) (MoCl4(OEt2)2): This compound is synthesized using similar reductive procedures but involves different ligands.
Molybdenum(III) Chloride Complexes: Various molybdenum(III) chloride complexes with different ligands exhibit unique properties and reactivities.
The uniqueness of Trichlorotris(tetrahydrofuran)molybdenum(III) lies in its ability to form stable complexes with tetrahydrofuran, making it a valuable starting material for synthesizing a broad range of molybdenum compounds .
Properties
IUPAC Name |
oxolane;trichloromolybdenum | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C4H8O.3ClH.Mo/c3*1-2-4-5-3-1;;;;/h3*1-4H2;3*1H;/q;;;;;;+3/p-3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQYLFWKEKWAOFN-UHFFFAOYSA-K | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC1.C1CCOC1.C1CCOC1.Cl[Mo](Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24Cl3MoO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31355-55-2 | |
Record name | Tetrahydrofuran - trichloromolybdenum (3:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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